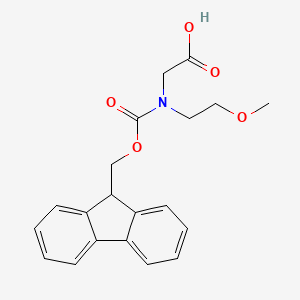

N-Fmoc-N-(2-methoxyethyl)-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNWGXELFZOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-Fmoc-N-(2-methoxyethyl)-glycine: A Key Building Block for Advanced Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fmoc-N-(2-methoxyethyl)-glycine (CAS 1341969-00-3) is a specialized N-substituted amino acid derivative that has emerged as a valuable tool in the synthesis of sophisticated peptidomimetics and peptide nucleic acids (PNAs). Its unique N-(2-methoxyethyl) side chain imparts desirable physicochemical properties, most notably enhanced aqueous solubility, to the resulting oligomers. This technical guide provides a comprehensive overview of this compound, including its synthesis, key properties, and strategic applications in solid-phase peptide synthesis (SPPS). Detailed protocols and expert insights are provided to enable researchers to effectively utilize this building block in the development of novel therapeutics and advanced biomaterials.

Introduction: The Role of N-Substituted Glycines in Peptidomimetics

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides.[1] They offer several advantages over their natural counterparts in drug development, including enhanced metabolic stability, improved bioavailability, and the ability to traverse cell membranes. A key strategy in the design of peptidomimetics is the modification of the peptide backbone. N-substituted glycines, also known as peptoids, are a prominent class of peptidomimetics where the side chain is attached to the backbone amide nitrogen rather than the α-carbon.[2] This structural alteration confers resistance to proteolytic degradation and allows for a high degree of functional group diversity.[3]

This compound is a member of this important class of building blocks. The incorporation of the 2-methoxyethyl group is a strategic choice to address a common challenge in peptide and peptoid chemistry: poor aqueous solubility. The ether functionality introduces a polar, hydrophilic element without adding a reactive group, thereby increasing the overall water solubility of the final oligomer.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1341969-00-3 | [5] |

| Molecular Formula | C₂₀H₂₁NO₅ | [5] |

| Molecular Weight | 355.39 g/mol | [5] |

| Appearance | White solid or colorless viscous liquid | [6] |

| Purity | Typically ≥95% by HPLC | [5] |

| Storage Conditions | Store at 0-8 °C, desiccated | [6] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be logically broken down into two key steps:

-

Synthesis of the N-(2-methoxyethyl)-glycine backbone: This involves the alkylation of a glycine ester with a suitable 2-methoxyethylating agent, followed by ester hydrolysis.

-

Fmoc protection of the secondary amine: The resulting N-substituted glycine is then protected with an Fmoc group to yield the final product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established chemical principles for the synthesis of analogous compounds.

Step 1: Synthesis of N-(2-methoxyethyl)-glycine

-

To a solution of ethyl glycinate hydrochloride (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 2-bromoethyl methyl ether (1.2 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(2-methoxyethyl)-glycine ethyl ester.

-

Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.

-

Lyophilize the aqueous layer to obtain N-(2-methoxyethyl)-glycine as a solid.

Step 2: Fmoc Protection

-

Dissolve N-(2-methoxyethyl)-glycine (1 equivalent) in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (2.5 equivalents) and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents) in 1,4-dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with dilute HCl to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis to introduce a solubilizing N-substituted glycine residue into a growing peptide or peptoid chain.[4]

The Fmoc-SPPS Cycle with this compound

The incorporation of this compound follows the standard Fmoc-SPPS cycle.

Caption: The Fmoc-SPPS cycle for incorporating this compound.

Key Considerations for Coupling

-

Activation: Due to the steric hindrance of the N-substituent, a potent activation reagent is recommended for efficient coupling. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA) are excellent choices.[9]

-

Coupling Time: Extended coupling times may be necessary compared to standard proteinogenic amino acids to ensure complete reaction. Monitoring the coupling reaction with a qualitative test (e.g., the Kaiser test) is advisable.

-

Double Coupling: For particularly challenging sequences, a double coupling strategy, where the coupling step is repeated, can be employed to maximize the yield.

Protocol for Manual SPPS Incorporation

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in peptide synthesis-grade N,N'-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.[10]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-dibenzofulvene adduct.

-

Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Pre-activate for 1-2 minutes.

-

Add the activation mixture to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

-

Proceed to the deprotection step for the next amino acid in the sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptoid is cleaved from the solid support, and any side-chain protecting groups are removed.

-

Cleavage Cocktail: A standard cleavage cocktail for many peptoids is a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS). A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[11]

-

Procedure: The resin is treated with the cleavage cocktail for 2-3 hours at room temperature. The cleaved peptoid is then precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude product is then dried.

Analysis and Purification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing the purity of and purifying the crude peptoid.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (ACN), both containing 0.1% TFA, is commonly employed.

-

Detection: The peptide bond and the aromatic Fmoc group (if present on the N-terminus for purification) can be detected by UV absorbance at 214 nm and 280 nm.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the synthesized peptoid by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptidomimetics. Its primary function is to enhance the aqueous solubility of the target oligomer, a critical property for many biological and pharmaceutical applications. By understanding its synthesis, properties, and the nuances of its incorporation into solid-phase peptide synthesis, researchers can leverage this unique compound to overcome solubility challenges and accelerate the development of novel peptide-based therapeutics and functional materials.

References

- Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines. PMC.

- Table 2/2b, 1H NMR (in CDCl3). Rsc.org.

- Application Notes and Protocols: Fmoc-Gly-DL-Ala in Peptidomimetic Development. Benchchem.

- Controlled Ring-Opening Polymerization of N-(3-tert-Butoxy-3-oxopropyl) Glycine Derived N-Carboxyanhydrides towards Well-defined. [No Source Found].

- WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [No Source Found].

- A convenient route to N-[2-(Fmoc)

- (PDF) A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.

- CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.

- Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed.

- This compound 95% | CAS: 1341969-00-3. AChemBlock.

- bmse000977 Glycine

- Fmoc-N-(2-Boc-aminoethyl)glycine. Chem-Impex.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found].

- Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.

- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.

- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids)

- Glycine-N-Fmoc (2-¹³C, 99%; ¹⁵N, 98%).

- Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.

- Fmoc-N-[2-(tritylmercapto)ethyl]glycine. Chem-Impex.

- Synthetic Peptides as Protein Mimics. PMC.

- Amino Acid Pre-column Derivatization HPLC Analysis Methods.

- Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. JASCO Global.

- HPLC Methods for analysis of Glycine.

- Submonomer synthesis of sequence defined peptoids with diverse side-chains. [No Source Found].

- 540483-58-7 | N-Fmoc-N-(2-phenylethyl)-glycine. ChemScene.

- N-[2-[(1-oxooctadecyl)amino]ethyl]- on Newcrom R1 HPLC column. SIELC Technologies.

- Site‐Selective Installation of N ϵ ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Form

- Bent Into Shape: Folded Peptides to Mimic Protein Structure and Modul

- Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Stanford University.

- Structural and Pharmacological Effects of Ring-Closing Met

Sources

- 1. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives [mdpi.com]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 1341969-00-3 | AChemBlock [achemblock.com]

- 6. chemimpex.com [chemimpex.com]

- 7. A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride - Google Patents [patents.google.com]

- 9. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

Introduction: The Strategic Role of N-Methylation in Peptide Therapeutics

An In-depth Technical Guide to Fmoc-N-Me-Gly-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their application is often hampered by poor metabolic stability and low oral bioavailability.[1] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone, a modification that involves substituting an amide proton with a methyl group.[2] This seemingly minor alteration imparts profound changes to a peptide's physicochemical properties.

Fmoc-N-Me-Gly-OH, or Fmoc-sarcosine, is the Nα-Fmoc protected form of N-methylglycine. It serves as a fundamental building block for introducing this critical modification into synthetic peptides. The strategic incorporation of N-methylated residues can enhance enzymatic resistance, improve membrane permeability, and constrain the peptide's conformation, all of which are crucial for developing robust peptide-based drugs.[2][3][4] This guide provides a comprehensive technical overview of Fmoc-N-Me-Gly-OH, from its core properties to the nuanced challenges and proven protocols for its successful application in solid-phase peptide synthesis (SPPS).

Chemical Structure and Physicochemical Properties

Fmoc-N-Me-Gly-OH is an achiral amino acid derivative where the amine is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is central to its use in standard SPPS workflows.

Caption: Chemical structure of Fmoc-N-Me-Gly-OH.

The key physicochemical properties of Fmoc-N-Me-Gly-OH are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| Synonyms | Fmoc-Sar-OH, Fmoc-sarcosine, N-Fmoc-N-methylglycine | [5][6][7] |

| CAS Number | 77128-70-2 | [5][7] |

| Molecular Formula | C₁₈H₁₇NO₄ | [5][7] |

| Molecular Weight | 311.33 g/mol | [6][7] |

| Appearance | White to off-white powder or crystal | |

| Melting Point | 117.0 to 121.0 °C | [8] |

| Solubility | Soluble in Dimethylformamide (DMF) | [8] |

| Storage | 2-8°C, desiccated | [7][8] |

The Mechanistic Impact of N-Methylation

Incorporating an N-methylated amino acid like Fmoc-N-Me-Gly-OH is not merely a substitution but a strategic decision to fundamentally alter the peptide's behavior. The causality behind these changes is rooted in two primary effects:

-

Steric Shielding and Enzymatic Stability : The addition of a methyl group to the backbone amide nitrogen provides a steric shield. This bulkiness physically hinders the approach of proteolytic enzymes that would otherwise cleave the peptide bond, thereby significantly enhancing the peptide's metabolic stability and in vivo half-life.[3][4]

-

Elimination of Hydrogen Bond Donor and Increased Lipophilicity : A standard amide nitrogen acts as a hydrogen bond donor. Replacing the amide hydrogen with a methyl group eliminates this capability. This reduction in hydrogen bonding potential decreases the molecule's overall polarity and increases its lipophilicity.[3] This is a critical factor for improving a peptide's ability to passively diffuse across hydrophobic barriers like cell membranes, which can lead to enhanced oral bioavailability.[3][4][9]

-

Conformational Restriction : The steric bulk of the methyl group restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational constraint can lock the peptide into a more specific, and potentially more bioactive, three-dimensional structure, which may improve receptor affinity and specificity.[3][10]

Workflow for Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-N-Me-Gly-OH requires a departure from standard SPPS protocols. The primary synthetic challenge is the low nucleophilicity of the secondary amine on the resin-bound peptide after deprotection.[3] This steric hindrance makes the subsequent coupling step inefficient, demanding more powerful reagents and optimized conditions to drive the reaction to completion.[3][11][12]

Caption: SPPS workflow for incorporating Fmoc-N-Me-Gly-OH.

Detailed Experimental Protocol

This protocol outlines a robust method for coupling Fmoc-N-Me-Gly-OH using HATU, a highly effective coupling reagent for sterically hindered amino acids.[11]

-

Resin Preparation and Fmoc Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.[12]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate reaction vessel, dissolve 3-5 equivalents of Fmoc-N-Me-Gly-OH and 3-5 equivalents of HATU (relative to resin substitution) in DMF.[11][12]

-

Add 6-10 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

-

Allow the mixture to pre-activate for 1-5 minutes immediately before adding it to the resin.[11][12] Causality Note: Pre-activation is crucial to form the highly reactive OAt-ester. However, prolonged pre-activation with uronium/aminium reagents can lead to guanidinylation of the free amino acid, an unwanted side reaction.[13]

-

-

Coupling Reaction:

-

Monitoring Coupling Completion:

-

Crucial Step: Standard ninhydrin tests will yield a false negative as they do not react with secondary amines. The Bromophenol Blue test must be used instead.[11]

-

Withdraw a small sample of resin beads and wash them with methanol.

-

Add a few drops of the Bromophenol Blue test solution.

-

Interpretation: Yellow beads indicate a complete reaction (no free amine). Blue or green beads indicate an incomplete coupling.[11]

-

-

Recoupling (If Necessary):

-

If the Bromophenol Blue test is positive (blue), drain the reaction solution, wash the resin with DMF, and perform a second coupling (a "double coupling") with a freshly prepared solution of activated Fmoc-N-Me-Gly-OH.[12]

-

-

Final Wash:

-

Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

-

Field Insights: Common Challenges and Mitigation Strategies

Synthesizing N-methylated peptides is a technically demanding process where expertise is critical to ensuring success. Researchers must anticipate and address several common challenges.

-

Challenge: Low Crude Yield and Purity

-

Cause: Incomplete coupling reactions due to steric hindrance are the primary cause, leading to a high proportion of deletion sequences in the crude product.[3]

-

Mitigation: Employ highly efficient coupling reagents like HATU, PyAOP, or PyBOP/HOAt.[11][14] Utilize a 3-5 fold excess of reagents and consider double coupling for every N-methylated residue incorporation.[12] Microwave-assisted synthesis can also be employed to enhance coupling efficiency.[4]

-

-

Challenge: Complex HPLC Purification

-

Cause: N-methylated peptides often exhibit multiple peaks on reverse-phase HPLC chromatograms. This is not necessarily due to impurity but rather the slow interconversion between cis and trans conformers of the N-methylated amide bond on the HPLC timescale.[14]

-

Mitigation: Characterization requires careful analysis. It may be necessary to collect multiple peaks and analyze them via mass spectrometry to confirm they correspond to the same product mass. Running the HPLC at an elevated temperature can sometimes coalesce these conformational isomers into a single peak.

-

-

Challenge: Side Reactions During Cleavage

-

Cause: Peptides with high N-methyl content can be susceptible to side reactions during the final trifluoroacetic acid (TFA) cleavage from the resin. These include fragmentation between consecutive N-methylated residues and diketopiperazine formation.[14]

-

Mitigation: The duration of TFA cleavage is a critical parameter. Minimize the cleavage time to what is necessary for complete deprotection and release from the resin to reduce the occurrence of these side reactions.[14]

-

Conclusion

Fmoc-N-Me-Gly-OH is more than just a modified amino acid; it is an enabling tool in medicinal chemistry for the rational design of peptide therapeutics. Its incorporation imparts valuable "drug-like" properties, most notably enhanced metabolic stability and membrane permeability. However, its effective use is a testament to a researcher's expertise, as it demands specialized protocols, powerful coupling reagents, and vigilant monitoring to overcome the inherent challenge of steric hindrance. By understanding the underlying chemical principles and adopting validated methodologies, scientists can successfully leverage Fmoc-N-Me-Gly-OH to unlock the full potential of N-methylated peptides in the pursuit of next-generation therapies.

References

-

Should My Peptide Be Methylated? (2025, September 25). LifeTein. [Link]

-

Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

-

Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

-

Solid-phase synthesis and characterization of N-methyl-rich peptides. ResearchGate. [Link]

-

Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

-

Fmoc-Gly-OH | C17H15NO4. PubChem. [Link]

-

N -methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

-

N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

-

Biron, E., et al. N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

-

Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Aapptec Peptides. [Link]

-

Fmoc-N-Me-Gln-OH | C21H22N2O5. PubChem. [Link]

- Method for synthesizing pseudo-dipeptide Fmoc-Gly-Thr(phiMe, Me pro)-OH by utilizing new kilogram method.

- Production of peptides containing poly-gly sequences using fmoc chemistry.

-

Naoum, J., et al. (2025). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

-

Fmoc-Gly-OH. CEM Corporation. [Link]

-

Biron, E., et al. (2008). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

-

Coupling Reagents. AAPPTec. [Link]

-

Toward accurately modeling N-methylated cyclic peptides. RSC Publishing. [Link]

-

Fmoc-Sar-OH. Watanabe Chemical Industries, Ltd. [Link]

-

Agouridas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. [Link]

-

An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. [Link]

-

FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. LinkedIn. [Link]

-

Fmoc-Sar-OH. P3 BioSystems. [Link]

-

Fmoc-Sar-OH. Krackeler Scientific, Inc. [Link]

-

Agouridas, A., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. [Link]

-

Representative ¹³C NMR (200 MHz) spectra. A) commercial Fmoc‐Gly‐OH in.... ResearchGate. [Link]

-

Fmoc-Sar-OH [77128-70-2]. Aapptec Peptides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifetein.com [lifetein.com]

- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc-Sar-OH, 77128-70-2, N-Methyl Amino Acids, P3 BioSystems [p3bio.com]

- 7. Fmoc-Sar-OH | Krackeler Scientific, Inc. [krackeler.com]

- 8. FMOC-SARCOSINE MONOHYDRATE | 77128-70-2 [chemicalbook.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Toward accurately modeling N-methylated cyclic peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-N-Me-Gly-OH: Properties, Strategic Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-Nα-methylglycine (Fmoc-N-Me-Gly-OH), a critical building block in modern peptide chemistry. As a Senior Application Scientist, this document synthesizes fundamental chemical data with field-proven insights into its strategic application in peptide-based drug development, focusing on the rationale behind its use and the technical nuances of its incorporation into peptide sequences.

Core Molecular and Chemical Properties

Fmoc-N-Me-Gly-OH, also known as Fmoc-sarcosine (Fmoc-Sar-OH), is the N-methylated derivative of glycine protected with the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structure is fundamental to its role in iterative solid-phase peptide synthesis (SPPS).

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇NO₄ | [1][2][3][4][5] |

| Molecular Weight | 311.33 g/mol | [3][5] |

| CAS Number | 77128-70-2 | [1][2][3][4][6] |

| Appearance | White to off-white powder | [4] |

| Solubility | Soluble in Dimethylformamide (DMF) | [7] |

| Storage Temperature | 2-8°C | [5][7] |

Strategic Importance in Peptide Drug Development

The incorporation of N-methylated amino acids is a key strategy for optimizing the pharmacokinetic properties of peptide drug candidates. Peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential.[2][3] N-methylation of the peptide backbone amide nitrogen directly addresses these limitations.

Rationale for N-Methylation

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteolytic enzymes.[4] This protection significantly increases the peptide's half-life in vivo.[2]

-

Improved Membrane Permeability & Oral Bioavailability: The replacement of the amide proton (a hydrogen bond donor) with a methyl group reduces the molecule's overall hydrogen bonding capacity.[4] This modification increases lipophilicity, which can enhance passive diffusion across cellular membranes and improve intestinal permeability, a critical step towards oral bioavailability.[3][4][8]

-

Conformational Control: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[4] This can be used strategically to stabilize specific secondary structures, such as β-turns, which may be essential for receptor binding affinity and selectivity.

Fmoc-N-Me-Gly-OH is particularly useful as it introduces these benefits with the smallest possible N-alkyl group, minimizing potential negative impacts on solubility or receptor interaction that larger groups might cause.

Experimental Protocol: Incorporation via Fmoc-SPPS

The primary challenge in coupling N-methylated amino acids is the increased steric hindrance at the secondary amine, which significantly reduces its nucleophilicity.[9] Consequently, standard coupling conditions used for primary amino acids are often inefficient, leading to low yields and deletion sequences. More potent activation reagents are required.

This protocol details the manual incorporation of Fmoc-N-Me-Gly-OH into a peptide sequence on a solid-phase resin (e.g., Rink Amide resin) following a prior Fmoc deprotection step.

Reagents and Materials

-

Peptide-resin with a free N-terminal amine

-

Fmoc-N-Me-Gly-OH

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Deprotection Solution: 20% Piperidine in DMF (v/v)

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel

-

Nitrogen line for agitation/filtration

Step-by-Step Coupling Methodology

This procedure assumes a synthesis scale of 0.1 mmol based on the initial resin loading.

Step 1: N-terminal Fmoc Deprotection (Pre-coupling)

-

Wash the peptide-resin 3 times with DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate with nitrogen for 3 minutes. Drain the vessel.

-

Add a fresh aliquot of 20% piperidine in DMF.

-

Agitate for 10-15 minutes to ensure complete Fmoc removal.[10]

-

Drain the vessel and wash the resin thoroughly (5-7 times) with DMF to remove all traces of piperidine.

Step 2: Amino Acid Activation and Coupling

-

In a separate vial, dissolve 4 equivalents (0.4 mmol, 124.5 mg) of Fmoc-N-Me-Gly-OH and 3.9 equivalents (0.39 mmol, 148.3 mg) of HATU in DMF (approx. 2 mL).

-

Causality: HATU is a highly reactive uronium salt-based reagent that rapidly creates the activated OAt-ester of the amino acid.[11] It is superior to reagents like HBTU for sterically hindered couplings because the 7-aza-benzotriazole leaving group is more reactive and less likely to cause racemization.[11][12] A slight excess of the amino acid over the coupling reagent ensures complete activation.

-

-

Add 8 equivalents (0.8 mmol, 139 µL) of DIPEA to the activation mixture.

-

Causality: DIPEA is a non-nucleophilic base required to deprotonate the carboxylic acid, facilitating its reaction with HATU. A significant excess is used to maintain a basic pH for the reaction and to neutralize any residual acidic species.

-

-

Allow the mixture to pre-activate for 3-5 minutes. The solution may change color.

-

Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture with nitrogen for a minimum of 2 hours. For N-methylated residues, coupling times may be extended to 4 hours or overnight to ensure maximum efficiency.[13]

Step 3: Post-Coupling Wash

-

Drain the reaction vessel.

-

Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

The resin is now ready for the next deprotection and coupling cycle.

Step 4: Monitoring (Optional but Recommended)

-

A small sample of resin beads can be taken after coupling and washed. The Bromophenol Blue test is effective for monitoring the presence of free secondary amines, as the standard Ninhydrin test gives a weak or no color change for N-methylated residues.[14] A negative test (yellow beads) indicates a complete coupling reaction. If the test is positive (blue/green beads), a second coupling (recoupling) with fresh reagents is recommended.[9][14]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of a single coupling cycle for Fmoc-N-Me-Gly-OH in an SPPS workflow.

Caption: SPPS workflow for a single coupling cycle of Fmoc-N-Me-Gly-OH.

Conclusion

Fmoc-N-Me-Gly-OH is more than a simple protected amino acid; it is a strategic tool for enhancing the drug-like properties of therapeutic peptides. While its incorporation presents synthetic challenges due to steric hindrance, these can be reliably overcome through the use of potent coupling reagents like HATU and optimized, extended reaction protocols. Understanding the causality behind these experimental choices—from reagent selection to reaction times—is essential for the successful synthesis of N-methylated peptides, ultimately accelerating the development of more stable and bioavailable peptide-based therapeutics.

References

- ChemPep Inc. (n.d.). 77128-70-2 | Fmoc-N-Me-Gly-OH.

- Chem-Impex International. (n.d.). Fmoc-sarcosine.

- Aapptec. (n.d.). Fmoc-Sar-OH [77128-70-2].

-

Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1351–1361. [Link]

-

Kessler, H., et al. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766-2773. [Link]

-

Räder, A. F. B., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving oral bioavailability of cyclic peptides by N-methylation. Bioorganic & Medicinal Chemistry, 26(10), 2766–2773. [Link]

- LifeTein. (2025). Should My Peptide Be Methylated?.

- Chem-Impex International. (n.d.). Fmoc-sarcosine.

- ChemicalBook. (2026). FMOC-SARCOSINE MONOHYDRATE | 77128-70-2.

- AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Sigma-Aldrich. (n.d.). Fmoc-Sar-OH = 98.0 77128-70-2.

- Advanced ChemTech. (n.d.). Fmoc-Sar-OH (Fmoc-MeGly-OH).

- P3 BioSystems. (n.d.). Fmoc-Sar-OH.

- Thermo Fisher Scientific. (n.d.). N-Fmoc-N-methylglycine, 98% 5 g.

- Krackeler Scientific, Inc. (n.d.). Fmoc-Sar-OH.

- Fields, G. B. (Ed.). (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

-

Bio-protocol. (2025). Peptide Synthesis. Bio-protocol, 15(19), e4834. [Link]

- Abdelmoty, I., Albericio, F., Carpino, L. A., Foxman, B. M., & Kates, S. A. (1994). Structural and conformational studies of uronium and phosphonium salt coupling reagents. Letters in Peptide Science, 1(1), 57-67.

- Bio-protocol. (2025). Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. d-nb.info [d-nb.info]

- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. jpt.com [jpt.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. peptide.com [peptide.com]

solubility properties of N-methoxyethyl side chains

An In-depth Technical Guide to the Solubility Properties of N-methoxyethyl Side Chains

Abstract

The N-methoxyethyl side chain is an increasingly important structural motif in medicinal chemistry and materials science, utilized to enhance the aqueous solubility and overall physicochemical properties of parent molecules. This guide provides a detailed examination of the core principles governing the solubility-enhancing effects of the N-methoxyethyl group. We will explore its fundamental physicochemical properties, the mechanisms of its interaction with aqueous media, and its practical application in drug development. This document includes detailed, field-proven experimental protocols for the assessment of aqueous solubility and provides visual workflows and diagrams to elucidate key concepts, serving as a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to the N-methoxyethyl Moiety

Poor aqueous solubility is a primary obstacle in drug development, often leading to low bioavailability, challenging formulation, and unreliable in vitro assay results.[1][2] Consequently, medicinal chemists employ various strategies to modify lead compounds to improve their solubility profiles. One highly effective and increasingly utilized strategy is the incorporation of short, hydrophilic side chains. Among these, the N-methoxyethyl [-N-CH₂CH₂OCH₃] group has emerged as a powerful tool.

This side chain consists of a flexible two-carbon ethyl linker connected to a terminal methoxy group. This seemingly simple structure combines several key physicochemical attributes—hydrogen bond acceptance, conformational flexibility, and moderate polarity—that collectively disrupt crystal lattice packing and promote favorable interactions with water. Unlike larger solubilizing groups like polyethylene glycol (PEG), the N-methoxyethyl group offers a more subtle modification, allowing for a fine-tuning of properties with a minimal increase in molecular weight.[3] This guide will dissect the properties of this functional group and provide the technical basis for its application.

Physicochemical Properties and Mechanism of Solubility Enhancement

The solubility-enhancing capability of the N-methoxyethyl side chain is not due to a single property but rather a synergy of its structural features.

-

Hydrogen Bonding: The two ether oxygen atoms in the methoxyethyl group are potent hydrogen bond acceptors. They can form non-covalent interactions with the hydrogen atoms of surrounding water molecules, facilitating the integration of the molecule into the aqueous environment. This solvation shell effectively shields the more hydrophobic regions of the parent molecule, increasing its overall solubility.[4]

-

Conformational Flexibility: The single bonds within the ethyl linker (C-C, C-O, N-C) allow for a high degree of rotational freedom.[5] This flexibility prevents the side chain from imposing a rigid, ordered structure that could favor crystallization. Instead, it can adopt numerous conformations, which is entropically favorable in solution and helps disrupt the highly ordered solid-state packing of the parent molecule.[6]

-

Amphipathic Nature: The group possesses both a hydrophobic component (the ethyl backbone) and hydrophilic components (the ether oxygens). This localized amphipathicity allows it to effectively interface between the often hydrophobic core of a drug molecule and the aqueous solvent.

When compared to the widely used polyethylene glycol (PEG) chains, the N-methoxyethyl group can be considered a minimalist approach. While PEGylation dramatically increases hydrodynamic radius and solubility through the action of numerous repeating ether units, it also significantly increases molecular weight and can sometimes introduce challenges related to viscosity and immunogenicity.[7][8] The N-methoxyethyl group provides a substantial solubility boost with a much smaller structural footprint, making it ideal for lead optimization where maintaining a lower molecular weight is critical.

Applications in Medicinal Chemistry

The introduction of N-methoxyethyl side chains is a proven strategy in drug discovery, most notably in the field of antisense oligonucleotides (ASOs). Second-generation ASOs frequently incorporate 2'-O-methoxyethyl (2'-MOE) modifications on the ribose sugar rings.[9] These modifications serve multiple purposes: they enhance binding affinity to target mRNA, increase nuclease resistance, and critically, they improve the overall hydrophilic and drug-like properties of the oligonucleotide.[9][10] ASOs with 2'-MOE modifications are described as being highly water-soluble, which is essential for their formulation and delivery as therapeutic agents.[9]

Beyond oligonucleotides, this moiety is valuable for small-molecule drug candidates that suffer from poor solubility, a common attribute of compounds classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[2] By synthetically incorporating an N-methoxyethyl group, researchers can often improve a compound's solubility enough to enable reliable in vivo studies and develop more patient-friendly oral formulations.[11][12]

Quantitative Data on Solubility Enhancement

The impact of adding an N-methoxyethyl side chain can be quantified by comparing the aqueous solubility of the parent molecule with its modified analog. Key metrics include thermodynamic solubility (mg/mL or µM) and the distribution coefficient (LogD), which measures lipophilicity at a physiological pH. A successful modification typically results in a significant increase in solubility and a decrease in the LogD value.

Table 1: Representative Physicochemical Property Changes Upon N-methoxyethylation

| Compound | Modification | Aqueous Solubility (µM) at pH 7.4 | LogD at pH 7.4 | Rationale for Change |

|---|---|---|---|---|

| Parent Compound X | None | < 1 | 4.5 | High lipophilicity and strong crystal lattice energy limit solubility. |

| Analog Y | N-methoxyethyl side chain added | 75 | 3.1 | The hydrophilic side chain disrupts crystal packing and forms hydrogen bonds with water, increasing aqueous solubility and reducing overall lipophilicity.[13] |

Note: The data in this table is illustrative and represents typical changes observed during lead optimization.

Experimental Protocols for Aqueous Solubility Determination

Accurate determination of aqueous solubility is critical for evaluating drug candidates. Two primary methods are employed: the kinetic assay for high-throughput screening in early discovery and the thermodynamic (shake-flask) assay, which is the gold standard for lead optimization.[14][15]

Protocol: Kinetic Solubility Assay via Nephelometry

This method is rapid and requires minimal compound, making it ideal for early-stage discovery.[14] It measures the concentration at which a compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer.[15]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well clear-bottom plate containing a fixed volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Shake the plate gently for 1-2 hours at room temperature to allow for equilibration.

-

Measurement: Read the plate using a laser-based nephelometer. The instrument detects light scattering caused by the formation of precipitate.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (above a predefined threshold) is observed.

Protocol: Thermodynamic Solubility Assay via Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the definitive measure for later-stage development.[16]

Methodology:

-

Compound Addition: Add an excess amount of the solid, crystalline compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution will be formed.

-

Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (typically 25 °C or 37 °C) for an extended period (18-24 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[14]

-

Quantification: Accurately dilute a sample of the clear supernatant with a suitable solvent (e.g., acetonitrile/water).

-

Analysis: Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS), against a standard curve of known concentrations.[14][16]

-

Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution, to determine the thermodynamic solubility.

Synthetic Considerations

The N-methoxyethyl group is typically introduced into a target molecule using standard synthetic organic chemistry reactions. Common strategies include:

-

N-Alkylation: Reaction of a primary or secondary amine on the parent molecule with a 2-methoxyethyl halide (e.g., 2-methoxyethyl bromide) under basic conditions.

-

Reductive Amination: Condensation of an aldehyde or ketone on the parent molecule with 2-methoxyethylamine, followed by reduction of the resulting imine with a hydride reagent (e.g., sodium triacetoxyborohydride).

-

Amide Coupling: Coupling of a carboxylic acid on the parent molecule with 2-methoxyethylamine using standard peptide coupling reagents (e.g., HATU, EDC).

The choice of method depends on the available functional groups on the parent scaffold and the overall synthetic route.[13][17]

Conclusion

The N-methoxyethyl side chain is a highly effective and versatile tool for addressing solubility challenges in drug discovery and development. Its ability to enhance aqueous solubility stems from a combination of hydrogen bonding capacity, conformational flexibility, and a modest size, allowing for significant improvements in physicochemical properties without drastic increases in molecular weight. The protocols detailed in this guide provide a robust framework for assessing these improvements experimentally. As the demand for orally bioavailable drugs continues to grow, the strategic incorporation of small, hydrophilic moieties like the N-methoxyethyl group will remain a cornerstone of modern medicinal chemistry.

References

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2002). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. PubMed. [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Scrivens, G., & Paborji, M. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

Seth, P. P., et al. (2010). Synthesis and Biophysical Evaluation of 2',4'-Constrained 2'O-Methoxyethyl and 2'4'-Constrained 2'O-Ethyl Nucleic Acid Analogues. ResearchGate. [Link]

-

Seth, P. P. (2010). Design, Synthesis And Evaluation Of Constrained Methoxyethyl (cMOE) and Constrained Ethyl (cEt) Nucleoside Analogs. ResearchGate. [Link]

-

Yu, R. Z., et al. (2015). Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects. PMC. [Link]

-

Manzi, J. L., et al. (2018). Distorted zinc coordination polyhedra in bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, a possible CVD precursor for zinc oxide thin films. PMC. [Link]

-

Teplova, M., et al. (1999). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. Oxford Academic. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

-

Chen, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. ResearchGate. [Link]

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect. [Link]

-

Chen, Y., et al. (2023). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI. [Link]

-

Jagtap, M. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. [Link]

-

Shionogi & Co., Ltd. (2024). Selection of Solubility Enhancement Technologies Depending on Developmental Stage: A Case Study of S-892216, a Poorly Water-Soluble Drug. ChemRxiv. [Link]

-

Teplova, M., et al. (1999). Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations. PMC. [Link]

-

Sapkal, S., et al. (2013). AN OVERVIEW ON THE MECHANISMS OF SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT IN SOLID DISPERSION. International Journal of PharmTech Research. [Link]

-

CrystecPharma. Improving Solubility. [Link]

-

Nielsen, C. B., et al. (2022). Impact of Side-Chain Hydrophilicity on Packing, Swelling, and Ion Interactions in Oxy-Bithiophene Semiconductors. PubMed. [Link]

-

Nielsen, C. B., et al. (2022). Impact of Side Chain Hydrophilicity on Packing, Swelling and Ion Interactions in Oxy-bithiophene Semiconductors. arXiv. [Link]

-

Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. [Link]

-

Patel, V. R., et al. (2025). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs. Scifiniti. [Link]

-

Gerasimova, E., et al. (2024). Azomethines with Long Alkyl Chains: Synthesis, Characterization, Biological Properties and Computational Lipophilicity Assessment. MDPI. [Link]

-

Kruchkov, F., et al. (2022). Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol. Polymers. [Link]

-

Auton, M., et al. (2013). Separating chemical and excluded volume interactions of polyethylene glycols with native proteins. SciSpace. [Link]

-

S, S., et al. (2023). A Review of Solubility Enhancement Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

-

Geary, R. S. (2009). Pharmacological properties of 2′-o-methoxyethyl-modified oligonucleotides. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

The Royal Society of Chemistry. (2018). Water Solubility and Secondary Structure Stability of Hydrophobic Peptoids via a Minor Backbone Modification. [Link]

-

Jagtap, M. (2025). An Overview of Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Scientific Research and Technology. [Link]

-

Arakawa, T., et al. (2020). Polyethylene glycol behaves like weak organic solvent. ResearchGate. [Link]

-

Kuentz, M. (2019). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches | a PEARRL review. Journal of Pharmacy and Pharmacology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. chempep.com [chempep.com]

- 4. Impact of Side-Chain Hydrophilicity on Packing, Swelling, and Ion Interactions in Oxy-Bithiophene Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural characteristics of 2'-O-(2-methoxyethyl)-modified nucleic acids from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. d-nb.info [d-nb.info]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. inventivapharma.com [inventivapharma.com]

- 16. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Distorted zinc coordination polyhedra in bis(1-ethoxy-2-{[(2-methoxyethyl)imino]methyl}propan-1-olato)zinc, a possible CVD precursor for zinc oxide thin films - PMC [pmc.ncbi.nlm.nih.gov]

Part 1: The Technical Case for Pre-Made Fmoc Monomers

Technical Whitepaper: Strategic Sourcing and Utilization of Fmoc-Protected Peptoid Building Blocks

Executive Summary

The synthesis of peptoids (poly-N-substituted glycines) has traditionally relied on the "sub-monomer" method due to its cost-efficiency and the vast accessibility of primary amines. However, the Fmoc-protected monomer method remains the gold standard for specific high-value applications: hybrid peptide-peptoid synthesis, incorporation of chiral side chains, and the production of sequence-defined polymers where side-reaction suppression is paramount.

This guide provides a technical analysis of the supply landscape for Fmoc-peptoid building blocks, delineates the "make vs. buy" decision matrix, and details the optimized solid-phase protocols required to couple these sterically hindered monomers effectively.

While the sub-monomer method (using bromoacetic acid and primary amines) allows for rapid library generation, it suffers from heterogeneity in specific contexts. The use of pre-made Fmoc-N-substituted glycines is strictly required in three scenarios:

-

Hybrid Peptide-Peptoid Synthesis: When inserting a peptoid residue into a standard peptide sequence, the sub-monomer conditions (haloacetyl coupling followed by amine displacement) can be incompatible with sensitive protecting groups or pre-existing peptide bonds. Fmoc-peptoid monomers allow for seamless integration using standard SPPS cycles.

-

Defined Chirality: The sub-monomer method relies on achiral bromoacetic acid. If a chiral side chain is introduced via a primary amine, racemization is rare but possible. Using an enantiopure Fmoc-protected monomer guarantees the stereochemical integrity of the side chain.

-

Avoidance of "Over-Alkylation": A known side reaction in the sub-monomer method is the double alkylation of the N-terminus, leading to branching. Purified Fmoc-monomers eliminate this risk entirely.

Decision Matrix: Sub-Monomer vs. Monomer Method

Figure 1: Decision matrix for selecting the synthesis strategy. The Monomer method is favored for hybrid sequences and complex side chains.

Part 2: Supplier Landscape & Quality Metrics

Unlike standard amino acids, Fmoc-peptoid monomers are not universally stocked. The market is divided into "Catalog Suppliers" (stocking basics like Sarcosine, N-Ethyl-Gly) and "Custom Houses" (synthesizing complex side chains on demand).

Table 1: Primary Suppliers of Fmoc-Peptoid Building Blocks[1]

| Supplier | Region | Specialization | Key Catalog Items |

| Iris Biotech | EU (Germany) | High-End Specialist. Dedicated "Peptoids & N-Alkylated Peptides" catalog. | Fmoc-Sar-OH, Fmoc-N-Et-Gly, Fmoc-N-Bzl-Gly, Functionalized side chains (Azido, Alkyne). |

| Chem-Impex | North America | Volume & Basics. Strong stock of standard N-alkyl glycines. | Fmoc-Sarcosine, Fmoc-N-Methyl-Valine, Fmoc-N-Methyl-Ala. |

| PNA Bio | Global | PNA Specialist. Focuses on N-(2-aminoethyl)glycine backbones (PNA). | Fmoc-PNA monomers (A, C, G, T) with Bhoc/Boc protection.[1][2] |

| Biochempeg | Asia (China) | PEG/Linkers. Specializes in hydrophilic peptoid blocks and PEG-peptoid hybrids. | Fmoc-N-amido-PEG derivatives. |

| Fluorochem | UK | Intermediates. Good source for raw amines and basic Fmoc-N-alkyl glycines. | Fmoc-Sar-OH, various N-methyl amino acids. |

Quality Control Note: When sourcing Fmoc-peptoid monomers, request HPLC purity data specifically looking for free secondary amines . Incomplete Fmoc-protection during the monomer synthesis is a common impurity that will terminate your SPPS chain.

Part 3: Optimized Synthesis Protocols

Coupling an Fmoc-peptoid monomer is significantly more difficult than coupling a standard amino acid. The nucleophile is often a secondary amine (if extending a peptoid chain) or a primary amine (if starting on a peptide). The incoming monomer also has a secondary amine protected by Fmoc, creating significant steric bulk.

The "Difficult Coupling" Protocol

Standard HBTU/HOBt protocols often result in deletion sequences when using peptoid monomers. The following protocol uses HATU (a stronger activator) and extended reaction times.

Reagents:

-

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[3]

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: DMF (Dimethylformamide).

-

Monomer: Fmoc-N-R-Gly-OH.

Step-by-Step Workflow:

-

Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 30 mins.

-

Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Activation (Pre-activation is critical):

-

Dissolve Fmoc-Peptoid Monomer (4.0 eq) and HATU (3.9 eq) in minimum DMF.

-

Add DIPEA (8.0 eq).

-

Allow to activate for 30-60 seconds (do not over-activate, or racemization/guanidinylation may occur).

-

-

Coupling:

-

Add activated solution to the resin.

-

Shake at Room Temperature for 2 hours .

-

Note: For extremely bulky side chains (e.g., N-trityl, N-tert-butyl), double coupling is mandatory.

-

-

Monitoring: The Kaiser test (ninhydrin) does not work on secondary amines (peptoid N-terminus). Use the Chloranil test or Acetaldehyde/Chloranil test to check for unreacted secondary amines.

Visualizing the Cycle

Figure 2: The SPPS cycle adapted for Fmoc-peptoid monomers. Note the use of the Chloranil test instead of the Kaiser test.

Part 4: Troubleshooting & Scientific Nuance

The Cis/Trans Rotamer Issue

Unlike peptides, which predominantly adopt a trans amide bond configuration, peptoids exist as a mixture of cis and trans rotamers due to the N-substitution.

-

Impact: This heterogeneity can broaden HPLC peaks and complicate NMR analysis.

-

Solution: When analyzing purity via HPLC, run gradients slower (e.g., 0.5% B/min) and at elevated temperatures (60°C) if possible to sharpen peaks by accelerating rotamer exchange.

PNA Monomers (A Special Class)

Peptide Nucleic Acids (PNAs) are technically peptoids with an N-(2-aminoethyl)glycine backbone.

-

Supplier Specificity: Do not buy standard peptoid monomers for PNA synthesis. Use dedicated suppliers like PNA Bio or Panagene .

-

Protection: The nucleobases (A, C, G) on PNA monomers require Bhoc (Benzhydryloxycarbonyl) protection, which is orthogonal to Fmoc/tBu chemistry.

References

-

Zuckermann, R. N., et al. (1992). "Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis." Journal of the American Chemical Society.[1] Link

-

Iris Biotech GmbH. (n.d.).[4] "Peptoids & N-Alkylated Peptides: Technical Brochure." Iris Biotech.[4][5][6][7] Link

-

Chem-Impex International. (n.d.). "Fmoc-Amino Acids and Derivatives Catalog." Chem-Impex.[3] Link

-

PNA Bio. (n.d.). "Fmoc PNA Monomers."[1][8] PNA Bio.[1][8] Link

-

Horn, T., et al. (2004). "Peptoids as peptidomimetics: Synthesis, characterization, and biological activity." Biopolymers. Link

Sources

- 1. Fmoc PNA Monomers for PNA Oligo Synthesis | PNA Bio [pnabio.com]

- 2. chempep.com [chempep.com]

- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Iris Biotech-宸碩生物科技-Amino Acids, Building Blocks, Resins [csbio.com.tw]

- 6. sumitbiomedical.com [sumitbiomedical.com]

- 7. Resin Guideline 2024 by Iris Biotech GmbH - Issuu [issuu.com]

- 8. One moment, please... [pnabio.com]

Methodological (protocols)

Application Note: Solid Phase Synthesis Protocol for Fmoc-Nme-Gly-OH

Abstract & Strategic Context

The incorporation of N-methylated amino acids, such as Fmoc-Nme-Gly-OH (Sarcosine), is a pivotal strategy in modern peptidomimetic drug design. N-methylation modifies the physicochemical properties of peptides by removing a hydrogen bond donor, thereby increasing membrane permeability, enhancing proteolytic stability against serum proteases, and inducing specific conformational constraints (e.g., cis/trans isomerization).

However, the steric bulk of the N-methyl group introduces significant synthetic challenges. While coupling Fmoc-Nme-Gly-OH to a peptide chain is relatively standard, the subsequent elongation—coupling the next amino acid onto the secondary amine of the N-methylglycine—is notoriously difficult due to steric hindrance.

This application note details a high-fidelity protocol for handling Fmoc-Nme-Gly-OH in Solid Phase Peptide Synthesis (SPPS), focusing on the "Difficult Coupling" cycle and critical quality control measures that differ from standard Fmoc chemistries.

Chemical Context & Challenges[1][2][3][4][5]

The Steric Barrier

Unlike primary amines, the secondary amine of Nme-Gly creates a significant steric clash with the incoming activated amino acid. Standard coupling reagents (HBTU/HCTU) often result in incomplete coupling (<50% yield) and deletion sequences.

Diketopiperazine (DKP) Formation

N-methylated dipeptides are highly prone to DKP formation—a side reaction where the N-terminal amine attacks the C-terminal ester linkage, cleaving the dipeptide from the resin. This risk is highest when Fmoc-Nme-Gly is the second or third residue from the C-terminus.

Monitoring Limitations

CRITICAL: The standard Kaiser (Ninhydrin) test is ineffective for monitoring deprotection of Nme-Gly. It detects primary amines.[1][2][3] You must use the Chloranil Test to detect secondary amines.[4][1]

Experimental Protocol

Reagents & Materials

| Component | Specification | Purpose |

| Resin | 2-Chlorotrityl Chloride (2-CTC) | Recommended to minimize DKP formation due to steric bulk. |

| Coupling Reagent A | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Gold standard for hindered couplings. |

| Coupling Reagent B | COMU | Alternative high-efficiency reagent. |

| Base | DIPEA (Diisopropylethylamine) | Base for activation.[5][6] |

| Additives | HOAt (1-Hydroxy-7-azabenzotriazole) | Suppresses racemization (less critical for Gly, but vital for chain). |

| Monitoring | Acetaldehyde / p-Chloranil | Mandatory for secondary amine detection.[1] |

Workflow Visualization

The following diagram illustrates the modified SPPS cycle required for N-methylated residues.

Caption: Modified SPPS cycle distinguishing between standard primary amine monitoring (Kaiser) and secondary amine monitoring (Chloranil) required for Nme-Gly.

Detailed Protocol Steps

Phase A: Coupling Fmoc-Nme-Gly-OH (Installation)

This step installs the N-methylated residue. It is generally high-yielding.

-

Activation: Dissolve Fmoc-Nme-Gly-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).

-

Note: Pre-activation for 2 minutes is recommended.

-

-

Coupling: Add solution to the resin-bound peptide.[5] Agitate for 60 minutes at Room Temperature (RT).

-

Wash: DMF (3x), DCM (3x), DMF (3x).

-

QC: Perform Standard Kaiser Test.

-

Result: Beads should be colorless (negative), indicating the previous primary amine is capped.

-

Phase B: Elongation (The "Difficult" Step)

This step couples the NEXT amino acid onto the Nme-Gly. This is the failure point.

-

Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Precaution: If Nme-Gly is the 2nd residue, use 50% Piperidine in DMF for 5 min or DBU/Piperidine to minimize DKP formation.

-

-

QC (Crucial): Chloranil Test

-

Take 10-20 beads. Wash with Ethanol.

-

Add 2 drops 2% Acetaldehyde in DMF .[3]

-

Add 2 drops 2% p-Chloranil in DMF .

-

Wait 5 minutes.

-

Interpretation: Dark Blue/Green beads = Free Secondary Amine (Ready to couple).

-

-

Activation (High Power):

-

Amino Acid (5.0 eq)

-

HATU (5.0 eq) - Do not use HBTU.

-

HOAt (5.0 eq) - Critical additive for steric transfer.

-

DIPEA (10.0 eq)

-

-

Coupling: Agitate for 2 hours at RT.

-

Re-Coupling (Mandatory): Drain and repeat Step 3 & 4 with fresh reagents.

-

Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Alternative: On-Resin Synthesis (Mitsunobu-Fukuyama)[10]

If Fmoc-Nme-Gly-OH is unavailable, or for site-specific methylation of a library, use the Fukuyama-Mitsunobu strategy.

-

Activation: React resin-bound primary amine with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine.

-

Methylation: Treat sulfonamide-resin with Methanol , Triphenylphosphine (PPh3) , and DIAD (Diisopropyl azodicarboxylate) in dry THF.

-

Deprotection: Remove o-NBS group using DBU and 2-Mercaptoethanol .

-

Result: Resin-bound secondary amine (N-methylated), ready for coupling.

Troubleshooting Guide

| Issue | Observation | Root Cause | Solution |

| Low Yield (Elongation) | Deletion of residue after Nme-Gly. | Steric hindrance prevents coupling. | Switch to HATU/HOAt or Triphosgene (in-situ acid chloride). Increase temp to 50°C (check racemization). |

| Low Yield (Cleavage) | Missing dipeptide mass. | DKP Formation . The N-terminus bit its own tail. | Use 2-CTC resin (steric bulk prevents attack). Shorten deprotection times. |

| False Negative QC | Beads colorless after deprotection. | Used Kaiser test instead of Chloranil. | Must use Chloranil test for secondary amines. |

| Aggregation | Broad HPLC peaks. | N-methylation disrupts H-bonds, altering solubility. | Use Magic Mixture (DCM/DMF/NMP/1% Triton X) for washes and coupling. |

References

-

Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

-

Teixidó, M., et al. (2005).[6] Solid-Phase Synthesis of N-Methyl Amino Acids. Journal of Peptide Science. Link

-

Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability. Current Pharmaceutical Design. Link

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

-

Voyer, N., et al. (2023). Chloranil Test Protocol for Secondary Amines. BenchChem Protocols. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesalabs.com [mesalabs.com]

- 9. JP5579939B2 - Diketopiperazine-forming dipeptidyl linker - Google Patents [patents.google.com]

Technical Guide: Optimization of Coupling Conditions for N-Fmoc-N-(2-methoxyethyl)-glycine in SPPS

Topic: Coupling Conditions for N-Fmoc-N-(2-methoxyethyl)-glycine Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary

This compound (often abbreviated as Fmoc-Nme-Gly-OH or Fmoc-Nmeg-OH ) is a specialized peptoid monomer used to introduce hydrophilic, PEG-like properties into peptide backbones without the immunogenicity associated with polyethylene glycol.

While the "submonomer" method (bromoacetylation followed by amine displacement) is common for peptoid synthesis, the use of the Fmoc-protected monomer allows for precise integration into standard Solid-Phase Peptide Synthesis (SPPS) workflows, particularly for peptide-peptoid hybrids.

The Core Challenge: The primary synthetic bottleneck is not the coupling of this monomer, but the coupling of the subsequent residue onto its N-terminus. The secondary amine formed after Fmoc removal is sterically hindered and electronically deactivated, making acylation difficult and prone to failure. This guide provides optimized protocols to overcome these steric barriers.

Chemical Logic & Mechanistic Insight

The Steric Barrier

Unlike standard amino acids, N-substituted glycines (peptoids) lack an amide proton. The side chain (methoxyethyl group) is attached directly to the nitrogen.

-

Consequence 1 (Coupling of Monomer): The carboxyl group of Fmoc-Nme-Gly-OH is activated similarly to standard amino acids, though the tertiary carbamate (Fmoc-N-R) induces cis/trans isomerism that can slightly retard activation kinetics.

-

Consequence 2 (Coupling to Monomer): Upon Fmoc removal, the resin-bound amine is secondary . The adjacent methoxyethyl group creates a "steric umbrella," shielding the nucleophilic nitrogen from the incoming activated ester. Standard reagents (HBTU/HOBt) often fail here, leading to deletion sequences.

Reagent Selection Strategy

-

Activation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for this application. The 7-azabenzotriazole (HOAt) leaving group utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate acylation of the hindered secondary amine.

-

Alternative: COMU or DIC/Oxyma Pure are excellent, safer alternatives to HATU that often show comparable efficiency in microwave conditions.

-

Base: DIPEA (Diisopropylethylamine) is preferred over NMM (N-methylmorpholine) to prevent premature Fmoc cleavage while maintaining sufficient basicity for activation.

Experimental Protocols

Protocol A: Coupling of Fmoc-Nme-Gly-OH (Monomer Addition)

Use this protocol to attach the Nme-Gly unit to the growing peptide chain.

Reagents:

-

Monomer: Fmoc-Nme-Gly-OH (3.0 – 5.0 equivalents relative to resin loading)

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (1:1 ratio with monomer)

-

Solvent: DMF (NMP recommended for sequences >15 residues)

Step-by-Step Procedure:

-

Pre-Activation: Dissolve Fmoc-Nme-Gly-OH and Oxyma Pure in minimal DMF. Add DIC. Allow to activate for 2–3 minutes . (Do not exceed 5 minutes to avoid racemization/epimerization, though less risk with Gly).

-

Addition: Add the pre-activated mixture to the resin-bound free amine.

-

Reaction:

-

Room Temperature: Shake for 60–90 minutes .

-

Microwave (Recommended): Ramp to 75°C over 2 min; hold at 75°C for 5 minutes (Power: 25–30W).

-

-

Wash: Drain and wash resin with DMF (3 x 1 min).

-

Monitoring: Perform Kaiser Test . Since the resin-bound amine (previous residue) is likely primary, the Kaiser test is valid here.

Protocol B: Coupling to Nme-Gly-Resin (Chain Elongation)

Use this protocol to attach the NEXT amino acid onto the Nme-Gly secondary amine. This is the "Difficult Coupling" step.

Reagents:

-

Incoming AA: Fmoc-Amino Acid-OH (5.0 – 10.0 equivalents)

-

Activator: HATU (0.95 eq relative to AA) or COMU (1.0 eq)

-

Base: HOAt (optional additive, 1.0 eq) + DIPEA (2.0 eq relative to AA)

-

Solvent: NMP (N-methylpyrrolidone) is superior to DMF for this step due to better swelling of peptoid chains.

Step-by-Step Procedure:

-

Deprotection: Remove Fmoc from the Nme-Gly residue using 20% Piperidine/DMF.[1]

-

Note: Perform this step immediately before coupling to avoid Diketopiperazine (DKP) formation, which terminates the chain.